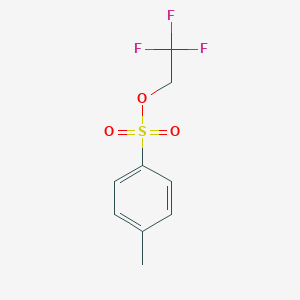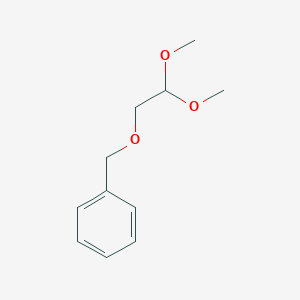
Benzyloxyacetaldehyde dimethyl acetal
Übersicht
Beschreibung
Benzyloxyacetaldehyde dimethyl acetal is a chemical compound that can be synthesized from various precursors, including α,β-unsaturated aldehydes and benzylic alcohols. The compound is related to carbaldehyde dimethyl acetals, which have been synthesized through a cross-coupling reaction with methanol and N-heterocycles such as quinoxalines or benzothiazoles . Benzyloxyacetaldehyde dimethyl acetal is likely to share similar properties and reactivity due to the presence of the acetal functional group.
Synthesis Analysis
The synthesis of benzyloxyacetaldehyde dimethyl acetal can be achieved through acetalization reactions. A mild and convenient procedure for synthesizing benzylic acetals from α,β-unsaturated aldehydes has been reported, which utilizes pyridinium p-toluenesulfonate (PPTS) as a catalyst and molecular sieves as a dehydrating agent . This method provides a single-step access to benzylic acetals, which could be applied to the synthesis of benzyloxyacetaldehyde dimethyl acetal.
Molecular Structure Analysis
While the specific molecular structure of benzyloxyacetaldehyde dimethyl acetal is not provided, related compounds such as dimethylaluminum N-phenylbenzimidate dimer have been analyzed. The crystal structure of this compound, which is a polymerization catalyst for acetaldehyde and its derivatives, has been determined using X-ray crystallography . The molecular configuration and environment of the aluminum atom in this catalyst provide insights into the potential steric and electronic properties that benzyloxyacetaldehyde dimethyl acetal might exhibit.
Chemical Reactions Analysis
Benzyloxyacetaldehyde dimethyl acetal, as an acetal, would be expected to undergo hydrolysis under acidic conditions to yield the corresponding aldehyde and alcohol. In the context of related compounds, 2-quinoxalinyl carbaldehyde dimethyl acetals have been shown to convert into 2-quinoxalinyl carbaldehydes under acidic conditions . Additionally, benzaldehyde lyase has been used to catalyze the enantioselective carboligation of aromatic aldehydes with dimethoxy acetaldehyde, indicating that acetals can participate in enzymatic reactions to form more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyloxyacetaldehyde dimethyl acetal would include its solubility in organic solvents, stability under various conditions, and reactivity towards hydrolysis. The presence of the acetal group makes it stable in neutral and basic environments but susceptible to acid-catalyzed hydrolysis. The benzyloxy group could confer additional aromatic character to the compound, affecting its reactivity and interaction with other molecules. Specific data on the physical properties such as melting point, boiling point, and density are not provided but can be inferred based on the properties of similar acetal compounds.
Wissenschaftliche Forschungsanwendungen
1. HIV Research
Benzyloxyacetaldehyde dimethyl acetal has been utilized in the synthesis of a novel analogue of 3′-deoxythymidine for HIV research. This compound, after being synthesized from benzyloxyacetaldehyde dimethyl acetal and methyl glycerate, demonstrated significant inhibition of HIV infectivity and cytopathic effect in ATH8 cells at specific concentrations, without adversely affecting the growth of uninfected control cells. This highlights its potential in HIV treatment research (Norbeck, Spanton, Broder, & Mitsuya, 1989).
2. Photochemical Acetalization in Protic Media
Research has shown that carbonyl compounds can be converted into their corresponding dimethyl acetals efficiently through a photochemical reaction in methanol. This process is catalyzed by chloranil and is particularly effective with aldehydes. The study suggests the involvement of a photochemically generated acid in this reaction, demonstrating an innovative approach to acetalization processes (De Lijser & Rangel, 2004).
3. Hydrolysis of Benzaldehyde Dimethyl Acetal
The kinetics of hydrolysis of benzaldehyde dimethyl acetal, a related compound, has been examined using a circulated batch reactor. This study, conducted in dioxane with Amberlite IR-120 as a catalyst, provided insights into the equilibrium constant for the hydrolysis and the reaction's kinetic expression. This research contributes to a deeper understanding of acetal hydrolysis mechanisms (Altıokka & Hoşgün, 2007).
4. Solid-Phase Synthesis Applications
A study on benzyloxybenzaldehyde dimethyl acetal resin revealed its effectiveness for immobilizing 1,3-diols. This research has implications for the solid-phase synthesis of 1-dethia-1-oxacephams, indicating its potential application in pharmaceutical synthesis and related fields (Furman et al., 1999).
5. Glycerol Condensation to Cyclic Acetals
Investigations into the acid-catalysed condensation of glycerol with benzaldehyde, formaldehyde, acetone, and their dimethyl acetals to [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols have been conducted. This study is pivotal for the development of novel platform chemicals from renewable materials, showcasing the potential of such reactions in sustainable chemistry (Deutsch, Martin, & Lieske, 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,2-dimethoxyethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-12-11(13-2)9-14-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITBBLPNYKECAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(COCC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427364 | |
| Record name | BENZYLOXYACETALDEHYDE DIMETHYL ACETAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyloxyacetaldehyde dimethyl acetal | |
CAS RN |
127657-97-0 | |
| Record name | BENZYLOXYACETALDEHYDE DIMETHYL ACETAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



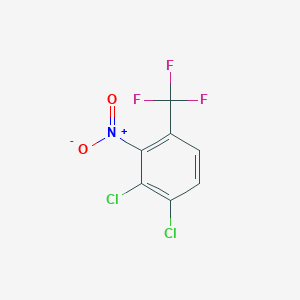
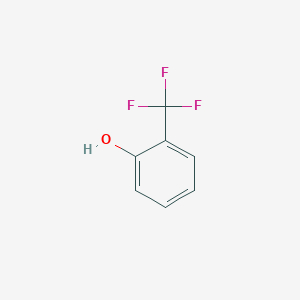
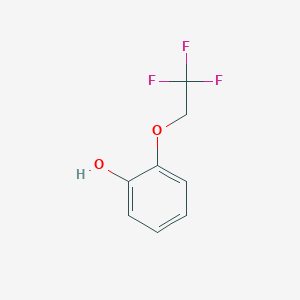
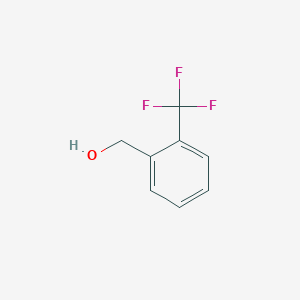
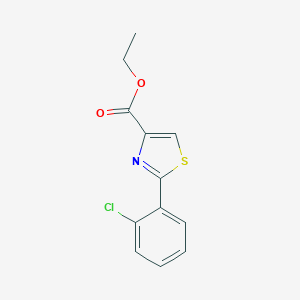

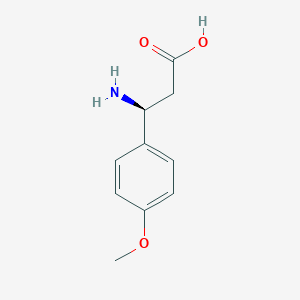
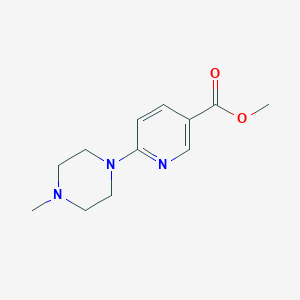
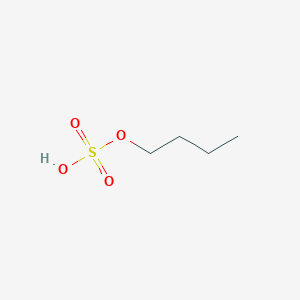
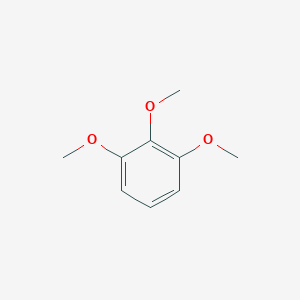
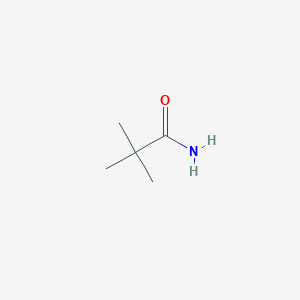
![7-Phenyl-2-(trifluoromethyl)-3,6-dihydroimidazo[4,5-e]pyrido[3,4-b]indole](/img/structure/B147660.png)
![N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B147663.png)
